molecular formula C7H5NO B3351302 3H-Pyrrolizin-3-one CAS No. 34610-37-2

3H-Pyrrolizin-3-one

Cat. No.: B3351302
CAS No.: 34610-37-2
M. Wt: 119.12 g/mol
InChI Key: WIHNCEDCOWUMEP-UHFFFAOYSA-N
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Description

3H-Pyrrolizin-3-one is a heterocyclic compound that belongs to the class of pyrrolizines It is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Pyrrolizin-3-one can be synthesized through various methods. One common approach involves the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) . The resulting product can be further treated with secondary amines to obtain 1-amino derivatives .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrrolizin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3H-Pyrrolizin-3-one involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit glycosidase enzymes, which play a crucial role in various biological processes . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

3H-Pyrrolizin-3-one can be compared with other pyrrolizidine alkaloids such as alexine and its stereoisomers . While these compounds share a similar core structure, this compound is unique due to its specific functional groups and reactivity. Other similar compounds include:

Properties

IUPAC Name

pyrrolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-7-4-3-6-2-1-5-8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHNCEDCOWUMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497529
Record name 3H-Pyrrolizin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34610-37-2
Record name 3H-Pyrrolizin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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